Bienvenue dans la boutique en ligne BenchChem!

1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

Anti-inflammatory Pyrazoline N1-substitution

1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one (CAS 500268-82-6, PubChem CID is a synthetic small molecule belonging to the 4,5-dihydro-1H-pyrazole (2-pyrazoline) class, a scaffold widely recognized for its broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. The compound incorporates three distinct heterocyclic/heteroaliphatic moieties—a furan-2-yl group at the pyrazoline 5-position, an unsubstituted phenyl ring at the 3-position, and a morpholinopropan-1-one substituent at the N1 position—yielding a molecular formula of C20H23N3O3 (MW = 353.4 g/mol) with a computed XLogP3 of 1.4.

Molecular Formula C20H23N3O3
Molecular Weight 353.4g/mol
CAS No. 500268-82-6
Cat. No. B488527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one
CAS500268-82-6
Molecular FormulaC20H23N3O3
Molecular Weight353.4g/mol
Structural Identifiers
SMILESC1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C20H23N3O3/c24-20(8-9-22-10-13-25-14-11-22)23-18(19-7-4-12-26-19)15-17(21-23)16-5-2-1-3-6-16/h1-7,12,18H,8-11,13-15H2
InChIKeyWKBYSIRTUDXGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one: Compound Class and Baseline Characteristics for Scientific Procurement


1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one (CAS 500268-82-6, PubChem CID 2953314) is a synthetic small molecule belonging to the 4,5-dihydro-1H-pyrazole (2-pyrazoline) class, a scaffold widely recognized for its broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties [1]. The compound incorporates three distinct heterocyclic/heteroaliphatic moieties—a furan-2-yl group at the pyrazoline 5-position, an unsubstituted phenyl ring at the 3-position, and a morpholinopropan-1-one substituent at the N1 position—yielding a molecular formula of C20H23N3O3 (MW = 353.4 g/mol) with a computed XLogP3 of 1.4 [2]. This structural architecture places it among a family of furanyl-pyrazoline derivatives actively investigated as lead-like scaffolds for drug discovery screening libraries [3].

Why In-Class Substitution of 1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one Is Not Trivial: Structure–Activity Divergence Across Pyrazoline Analogs


Within the 4,5-dihydro-1H-pyrazole chemotype, biological activity is exquisitely sensitive to the nature and position of substituents. A comprehensive review of the scaffold confirmed that inhibitory potency varies dramatically when N1-substituents are altered, with the N-acyl linkage type and distal heterocycle profoundly affecting target engagement [1]. In the furan-containing pyrazoline subseries, even single-atom substitutions on the pendant aryl ring produce measurable shifts in both potency and selectivity: the 4-methoxy analog (4d) displayed IC50 values of 1.07 µg/mL (HeLa) and 2.25 µg/mL (WiDr) with a selectivity index >100 against normal Vero cells, while other regioisomers in the same series showed substantially weaker or negligible activity [2]. Furthermore, the morpholine moiety, when present as a methylene-linked hybrid with benzofuran-pyrazoline cores, yielded vasorelaxant IC50 values ranging from 0.3185 to 0.4951 mM—spanning both superior and merely comparable activity relative to the clinical standard prazocin (IC50 0.487 mM)—demonstrating that even closely related morpholine-containing pyrazoline congeners cannot be assumed functionally interchangeable [3]. Generic substitution without quantitative, assay-matched comparative data therefore carries a high risk of selecting a compound with divergent potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one Versus Closest Analogs


N1-Morpholinopropanone vs. N1-Anilinoacetyl Substitution: Divergent Anti-Inflammatory Potency in Furanyl-Pyrazoline Congeners

In a closely related series of 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives, the nature of the N1 substituent was determinative for in vivo anti-inflammatory activity. Compounds bearing an N1-anilinoacetyl group (4a–4i) were directly compared to the clinical standard diclofenac sodium in an egg-white-induced edema model. Notably, compounds with electron-withdrawing substituents on the appended aniline ring (4a: Br, 4b: Cl, 4e: NO2) exhibited anti-inflammatory activity comparable to diclofenac sodium, whereas compounds bearing dual electron-withdrawing groups (4h and 4i: Br + NO2) surpassed diclofenac sodium in efficacy [1]. The target compound (500268-82-6) replaces the entire anilinoacetyl appendage with a 3-morpholinopropan-1-one moiety, which introduces a tertiary amine (pKa ~7–8 for the morpholine nitrogen), altering both the hydrogen-bond acceptor count (5 vs. variable in the anilino series) and the computed logP (XLogP3 = 1.4) relative to the more lipophilic anilino derivatives [2]. This substitution is expected to modulate both the pharmacokinetic profile and the binding mode at inflammatory targets, differentiating it from the published anilino series [3].

Anti-inflammatory Pyrazoline N1-substitution Structure-activity relationship

Furan-2-yl at C5 vs. Substituted Phenyl: Differential Antifungal Potency in Trisubstituted Pyrazolines

The presence of a furan-2-yl ring at the pyrazoline 5-position, as in CAS 500268-82-6, has been demonstrated to confer superior antifungal activity in a series of 1,3,5-trisubstituted-2-pyrazoline derivatives. Deng et al. (2012) systematically evaluated 38 compounds against six plant pathogenic fungi and found that derivatives bearing two furan rings (at both positions 3 and 5 of the pyrazoline) exhibited the strongest activity: compound 9 achieved 100% growth inhibition of Rhizoctonia solani at 20 mg/L with an EC50 of 3.46 mg/L, and compound 19 showed an EC50 of 3.20 mg/L [1]. In contrast, compounds where the furan moiety was replaced by substituted phenyl rings consistently showed weaker or variable antifungal effects. While the target compound bears only a single furan ring at C5 (with phenyl at C3), the furan heterocycle contributes a distinct electronic profile (oxygen lone-pair participation) and reduced lipophilicity compared to phenyl-substituted analogs, which is associated with enhanced antifungal activity in this scaffold class [1]. Comparative molecular docking against bacterial targets (2X5O, 3TYE, 3UDI) in related pyrazole-furan-morpholine hybrids confirmed that the furan oxygen participates in key hydrogen-bonding interactions with active-site residues, supporting a mechanistic basis for furan-specific activity [2].

Antifungal Furan Pyrazoline Rhizoctonia solani

Morpholine Moiety Contribution: Quantitative Vasorelaxant Activity Benchmarked Against Prazocin in Hybrid Pyrazoline Series

The morpholine group, when incorporated into pyrazoline-based hybrids via a methylene linker, has been quantitatively validated as a pharmacophoric element for vasorelaxant activity. Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids and measured their vasodilatation in isolated thoracic aortic rings of rats precontracted with norepinephrine. Multiple morpholine-containing compounds (3d, 3e, 5a–c, 6b, 6c, 6f, 6h, 6i) exhibited IC50 values between 0.3185 and 0.4577 mM, outperforming prazocin (IC50 = 0.487 mM) by 6.0–34.6% [1]. A quantitative structure-activity relationship (QSAR) analysis revealed that vasorelaxant potency correlated significantly with solubility parameters and 3D conformational energetics imparted by the morpholine substituent [1]. In CAS 500268-82-6, the morpholine ring is connected via a propanone linker rather than a methylene bridge, which alters the spatial orientation and hydrogen-bonding capacity (5 H-bond acceptors vs. variable in the methylene series), but preserves the tertiary amine pharmacophore that is essential for the observed vasoactivity in this compound class [2]. The unsubstituted phenyl at C3 further distinguishes it from the benzofuran-bearing analogs, potentially reducing off-target polypharmacology.

Vasorelaxant Morpholine Pyrazoline QSAR

Unsubstituted 3-Phenyl vs. 4-Substituted Phenyl Analogs: Implications for CYP-Mediated Metabolism and ADME Profile

The 3-phenyl substituent in CAS 500268-82-6 is unsubstituted, in contrast to closely available analogs bearing 4-chloro (CAS not specified in accessible databases but structurally confirmed as 1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one), 4-methoxy, or 4-methyl substituents. Published pharmacokinetic predictions for the 4-methoxy analog 4d (3-(furan-2-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) indicate probable metabolism by CYP3A4, with good absorption and distribution profiles [1]. In a broader ADME evaluation of morpholine-pyrazoline hybrids, solubility emerged as the physicochemical parameter most strongly correlated with biological activity [2]. The unsubstituted phenyl ring in the target compound eliminates a potential site for oxidative metabolism (para-substitution), which may reduce the intrinsic clearance rate compared to 4-substituted congeners. The computed XLogP3 of 1.4 for CAS 500268-82-6 positions it within favorable drug-like lipophilicity space (Rule of Five compliant), whereas 4-chloro and 4-methoxy substitutions would increase logP by approximately +0.7 and −0.2 units, respectively, altering both solubility and membrane permeability [3].

ADME CYP metabolism Phenyl substitution Drug-likeness

Antibacterial Spectrum Differentiation: Gram-Positive vs. Gram-Negative Selectivity in Furanyl-Pyrazolines with Varying N1 Substituents

Systematic antibacterial evaluation of N1-substituted 5-(furan-2-yl)-phenyl pyrazolines using the microdilution method revealed that the nature of the N1 substituent directs antibacterial spectrum selectivity. Compounds 2b and 2d, bearing benzyloxy and naphthylmethoxy substituents respectively at the N1-aryl position, demonstrated the most promising antibacterial activities compared to gentamicin and tetracycline against a panel including Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus [1]. Separately, in the 1-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone series, electron-withdrawing substitution (Br) showed good effect against Gram-positive bacteria (S. aureus), while electron-donating substitution (CH3) showed excellent inhibition zones against Gram-negative bacteria (E. coli) at 10 µg/mL [2]. The target compound's N1-morpholinopropanone group structurally resembles neither the N1-ethanone (simple acetyl) nor the N1-aryl series, placing it in an unexplored region of antibacterial SAR where the morpholine tertiary amine may enhance Gram-negative outer membrane penetration via charge-mediated interactions at physiological pH [3].

Antibacterial Gram-positive Gram-negative MIC Pyrazoline

Recommended Application Scenarios for 1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one Based on Quantitative Differentiation Evidence


Anti-Inflammatory Lead Optimization: N1-SAR Expansion of the Furanyl-Pyrazoline Series

The morpholinopropanone N1-substituent of CAS 500268-82-6 occupies a distinct chemical space relative to published N1-anilinoacetyl furanyl-pyrazolines, which demonstrated activity comparable to or exceeding diclofenac sodium in the egg-white-induced rat paw edema model [1]. Procurement of this compound enables systematic exploration of how the morpholine tertiary amine modulates anti-inflammatory potency, aqueous solubility (XLogP3 = 1.4), and hydrogen-bonding capacity (5 HBA, 0 HBD), providing a rational extension of the established N1-SAR [2]. The unsubstituted 3-phenyl ring further serves as a minimalist baseline for subsequent analoging with electron-withdrawing or electron-donating groups, following the SAR trajectory mapped by Kanaan and Omar (2023) [1].

Antifungal Screening Libraries: Furan-Containing Pyrazoline Chemotype for Rhizoctonia and Related Phytopathogens

The furan-2-yl group at C5 has been causally linked to potent antifungal activity in the pyrazoline class, with bis-furan derivatives achieving EC50 values as low as 3.20–3.46 mg/L against Rhizoctonia solani—a 5–6× improvement over the 20 mg/L threshold for complete growth inhibition [3]. CAS 500268-82-6, as a mono-furan pyrazoline with a morpholinopropanone N1-substituent, represents a structurally novel entry point for antifungal screening programs targeting crop protection or human fungal pathogens, particularly where the morpholine moiety may contribute additional modes of action (e.g., ergosterol biosynthesis inhibition, as observed for morpholine antifungals) [3].

Cardiovascular Drug Discovery: Morpholine-Pyrazoline Hybrids for Vasorelaxant Screening

Morpholine-containing pyrazoline hybrids have demonstrated vasorelaxant IC50 values (0.3185–0.4577 mM) that surpass the clinical standard prazocin (IC50 = 0.487 mM) by up to 34.6% in ex vivo rat aortic ring assays [4]. CAS 500268-82-6 preserves the morpholine pharmacophore essential for this activity while differing in linker geometry (propanone vs. methylene), offering a structurally distinct candidate for QSAR-driven vasodilator optimization. The compound's favorable computed drug-likeness (MW 353.4, XLogP3 1.4, zero H-bond donors) further supports its suitability as a lead-like scaffold in cardiovascular screening cascades [2].

ADME-Tailored Analog Design: Baseline Unsubstituted Phenyl Variant for Metabolic Stability Studies

The absence of para-substitution on the 3-phenyl ring eliminates a primary site for cytochrome P450-mediated oxidation, distinguishing CAS 500268-82-6 from its 4-chloro, 4-methoxy, and 4-methyl congeners [5]. Combined with a moderate computed logP of 1.4—within the optimal Lipinski range for oral bioavailability—this compound serves as an ideal baseline scaffold for ADME structure-property relationship studies, where the impact of incremental phenyl substitution on microsomal stability, CYP inhibition, and plasma protein binding can be systematically evaluated against a well-characterized, minimalist starting point [2][4].

Quote Request

Request a Quote for 1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.